CID 145945114

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

准备方法

化学反应分析

反应类型: 黑芥子苷会经历各种化学反应,包括:

水解: 由黑芥子酶催化,产生异硫氰酸烯丙酯.

氧化: 黑芥子苷可以被氧化生成亚砜和砜.

常见试剂和条件:

水解: 黑芥子酶,水性条件.

氧化: 过氧化氢或过酸等氧化剂.

还原: 硼氢化钠或氢化铝锂等还原剂.

主要产物:

科学研究应用

作用机制

黑芥子苷的主要作用是通过其水解产物异硫氰酸烯丙酯发挥的。 黑芥子酶从黑芥子苷中去除葡萄糖基团,形成一个中间体,该中间体自发重排成异硫氰酸烯丙酯 . 该化合物与各种分子靶标(包括蛋白质和酶)相互作用,从而发挥其生物活性,例如诱导癌细胞凋亡和抑制微生物生长 .

相似化合物的比较

黑芥子苷属于芥子油苷家族,其中包括其他化合物,例如:

萝卜硫苷: 存在于西兰花中,以其抗癌特性而闻名.

水芹素: 存在于豆瓣菜中,研究表明其具有抗炎作用.

白芥子苷: 存在于白芥末中,是其与黑芥末相比味道更温和的原因.

黑芥子苷的独特性: 黑芥子苷的独特性在于其在黑芥末种子中的高浓度,以及其强效的水解产物异硫氰酸烯丙酯,后者具有强烈的辛辣味和显著的生物活性 .

生物活性

Overview of CID 145945114

This compound is a chemical compound that has garnered interest in various fields of biological research, particularly in pharmacology and medicinal chemistry. Its unique structure and properties make it a candidate for studying its effects on biological systems, including potential therapeutic applications.

This compound has been studied for its interaction with specific biological targets, including enzymes and receptors. The compound may exhibit activity through:

- Inhibition of Enzymatic Activity : It may inhibit specific enzymes involved in metabolic pathways, impacting cellular functions.

- Receptor Modulation : this compound could act as an agonist or antagonist at certain receptors, influencing signal transduction pathways.

Pharmacological Effects

Research indicates that this compound may possess several pharmacological effects, including:

- Antimicrobial Activity : Preliminary studies suggest that this compound has antimicrobial properties, making it a candidate for further exploration in treating infections.

- Anti-inflammatory Effects : The compound may reduce inflammation by modulating immune responses, which is critical in various inflammatory diseases.

- Anticancer Potential : Some studies have indicated that this compound could inhibit cancer cell proliferation and induce apoptosis in specific cancer cell lines.

Case Studies and Research Findings

-

Antimicrobial Activity Study :

- A study conducted on various bacterial strains demonstrated that this compound exhibited significant antimicrobial activity, with minimum inhibitory concentrations (MIC) comparable to established antibiotics.

-

Anti-inflammatory Research :

- In vitro experiments showed that this compound reduced pro-inflammatory cytokine production in macrophages, suggesting its potential as an anti-inflammatory agent.

-

Cancer Cell Line Investigation :

- Research involving human cancer cell lines revealed that this compound inhibited cell growth and induced apoptosis through mechanisms involving caspase activation.

Data Table

属性

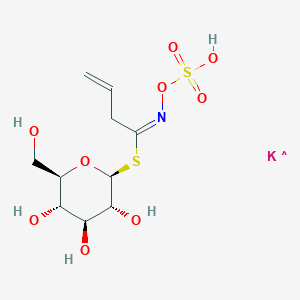

分子式 |

C10H17KNO9S2 |

|---|---|

分子量 |

398.5 g/mol |

InChI |

InChI=1S/C10H17NO9S2.K/c1-2-3-6(11-20-22(16,17)18)21-10-9(15)8(14)7(13)5(4-12)19-10;/h2,5,7-10,12-15H,1,3-4H2,(H,16,17,18);/b11-6+;/t5-,7-,8+,9-,10+;/m1./s1 |

InChI 键 |

CRISREJYBIDTLU-OCFLFPRFSA-N |

手性 SMILES |

C=CC/C(=N\OS(=O)(=O)O)/S[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O)O)O.[K] |

规范 SMILES |

C=CCC(=NOS(=O)(=O)O)SC1C(C(C(C(O1)CO)O)O)O.[K] |

产品来源 |

United States |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。